molecular formula C20H21FN2O2 B6926460 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide

Cat. No.: B6926460
M. Wt: 340.4 g/mol
InChI Key: INIWURUIPISQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-20(2,15-7-5-8-16(21)12-15)19(25)22-13-18(24)23-11-10-14-6-3-4-9-17(14)23/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIWURUIPISQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)C(=O)NCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the indole derivative and the fluorophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3-fluorophenyl)-2-methylpropanamide is unique due to the presence of both the indole nucleus and the fluorophenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.